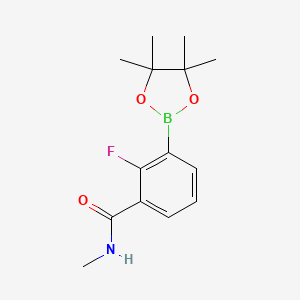![molecular formula C19H20ClN5O4 B2521187 methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 923437-33-6](/img/structure/B2521187.png)
methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate" is a chemically synthesized molecule that appears to be related to the class of purine derivatives. Purines are a fundamental group of molecules in biochemistry, forming part of DNA and RNA as well as participating in numerous biochemical processes.
Synthesis Analysis
The synthesis of related purine compounds has been described in the literature. For instance, a method for synthesizing 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones involves acetylation of 3-oxo-2-(arylhydrazono)butyric acid ethyl ester, followed by treatment with triethyl amine and formamide in the presence of 1,4-dioxane. This yields an intermediate that, upon refluxation with urea and sodium ethoxide, produces the target purine compound . Another relevant synthesis pathway involves the reaction of 6-halopurine derivatives with ethyl acetoacetate, which can yield various purine derivatives without the need for a metal catalyst or ligand . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a fused pyrimidine and imidazole ring system. The compound of interest contains additional functional groups, such as a chloro-substituted phenyl group and an acetate ester moiety. These modifications can significantly alter the chemical behavior and biological activity of the molecule. The structure-activity relationship is often explored through quantitative analysis, correlating biological activity with molecular properties such as the molecular refractive index parameters (M(R)) and Hammett substituent constants (sigma) .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution (S(N)Ar) as seen in the synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds . The presence of halogen substituents, such as chlorine, can facilitate these reactions by making the aromatic ring more susceptible to nucleophilic attack. The specific chemical reactions of the compound would depend on its functional groups and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential application in pharmaceuticals. The antimicrobial activity of synthesized purine compounds has been evaluated against Gram-positive and Gram-negative bacteria, with the activity being compared to standard antibiotics like purinthol . The compound's efficacy as an antimicrobial agent would be determined by its ability to interact with biological targets, which is often a function of its physical and chemical properties.
科学的研究の応用
Synthesis and Biological Activity
Chemical Synthesis and Potential Inhibitors : The synthesis of purinyl derivatives, including complex molecules with potential inhibitory activities against biological pathways, such as the biosynthesis of adenosine monophosphate (AMP), has been a subject of study. These synthetic pathways offer insights into developing compounds with specific biological activities (Wanner et al., 1978).
Antimicrobial and Antioxidant Potential : Newly synthesized quinazoline derivatives have been explored for their antimicrobial and antioxidant properties, highlighting the potential of structurally complex molecules in combating microbial infections and oxidative stress (Kumar et al., 2011).
Crystallography and Material Science
- Crystal Structure Analysis : The detailed study of molecular structures through crystallography can reveal important information about the physical and chemical properties of compounds, which is crucial for designing drugs and materials with specific functions (Khan et al., 2006).
Synthetic Methodologies
Green Chemistry Approaches : The development of environmentally friendly synthesis methods for analgesic and antipyretic compounds demonstrates the application of green chemistry principles in drug discovery and development (Reddy et al., 2014).
Diels-Alder Reactions : The use of Diels-Alder reactions to create potential precursors for trichothecene synthesis shows the importance of this methodology in constructing complex organic molecules (Banks et al., 1981).
Pharmacological Studies
- PET Imaging Studies : Research on PET ligands for imaging translocator protein (TSPO) in the brain demonstrates the application of complex molecules in understanding and diagnosing neurological conditions (Yui et al., 2010).
特性
IUPAC Name |
methyl 2-[9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-11-5-6-12(9-13(11)20)23-7-4-8-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)10-14(26)29-3/h5-6,9H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCVBQZGNZIUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2521105.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridin-4-amine](/img/structure/B2521109.png)
![6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521110.png)
![2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521112.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylacetamide](/img/structure/B2521114.png)
![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)
![2-Chloro-1-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2521118.png)
![(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide](/img/structure/B2521120.png)
![2-[(4-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2521122.png)

![5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2521125.png)
